(2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid
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Overview
Description
(2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid is a chemical compound characterized by its unique structure, which includes a sulfonylamino group attached to a dichlorophenyl ring and a methylpentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid typically involves several steps. One common method starts with the preparation of the dichlorophenyl sulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonylamino intermediate. This intermediate is subsequently coupled with a methylpentanoic acid derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
(2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The dichlorophenyl ring enhances the compound’s binding affinity and specificity, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid: shares structural similarities with other sulfonylamino compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H15Cl2NO4S |
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Molecular Weight |
340.2 g/mol |
IUPAC Name |
(2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C12H15Cl2NO4S/c1-7(2)6-10(12(16)17)15-20(18,19)11-8(13)4-3-5-9(11)14/h3-5,7,10,15H,6H2,1-2H3,(H,16,17)/t10-/m0/s1 |
InChI Key |
ZGTSGKVKLXVHQP-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=C(C=CC=C1Cl)Cl |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
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